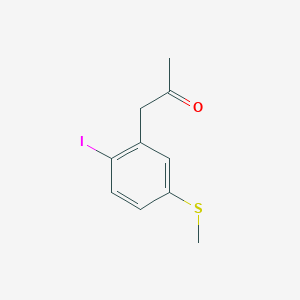![molecular formula C8H8N6O B14055070 2-[(2-Azidophenyl)methylidene]hydrazine-1-carboxamide CAS No. 88279-24-7](/img/structure/B14055070.png)
2-[(2-Azidophenyl)methylidene]hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- is a chemical compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of an azidophenyl group attached to the methylene bridge, which is linked to the hydrazinecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- typically involves the condensation of corresponding acid hydrazides with methoxyphenylisocyanates. The reaction is carried out under reflux conditions in the presence of a base, such as aqueous sodium hydroxide solution . The resulting hydrazinecarboxamides can be further dehydrocyclized to yield substituted triazoles by refluxing in 2 N aqueous sodium hydroxide solution .
Industrial Production Methods
While specific industrial production methods for Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hydrazinecarboxamides and triazoles, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a β-glucuronidase inhibitor, which is relevant in the treatment of certain diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: Its ability to inhibit specific enzymes makes it useful in studying enzyme functions and interactions.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- involves its interaction with molecular targets such as β-glucuronidase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the hydrolysis of β-D-glucuronic acid residues . This inhibition can modulate various biological processes, including inflammation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarboxamide derivatives: These include compounds with different substituents on the hydrazinecarboxamide moiety.
Triazole derivatives: Compounds with similar triazole structures but different functional groups.
Uniqueness
Hydrazinecarboxamide, 2-[(2-azidophenyl)methylene]- is unique due to its specific azidophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
88279-24-7 |
|---|---|
Fórmula molecular |
C8H8N6O |
Peso molecular |
204.19 g/mol |
Nombre IUPAC |
[(2-azidophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8N6O/c9-8(15)13-11-5-6-3-1-2-4-7(6)12-14-10/h1-5H,(H3,9,13,15) |
Clave InChI |
LSVGMAKQQTYEOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




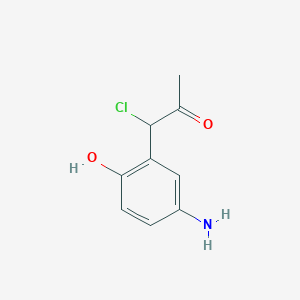
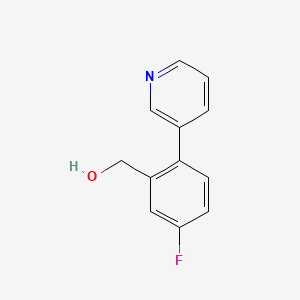
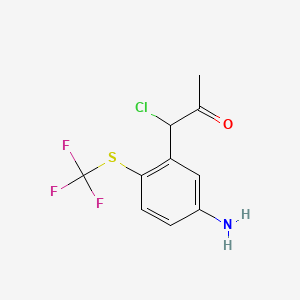
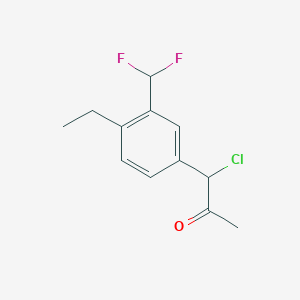

![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)
![6-(2-chloro-5-fluoropyrimidin-4-yl)-8-fluoro-4-isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14055043.png)
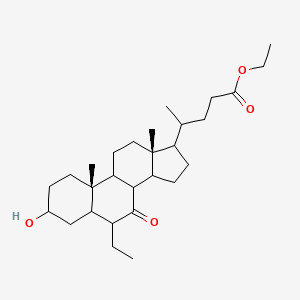
![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
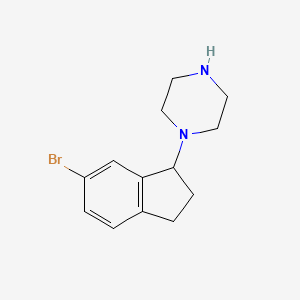
![3-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)-hydroxymethylcyclobutanol](/img/structure/B14055055.png)
